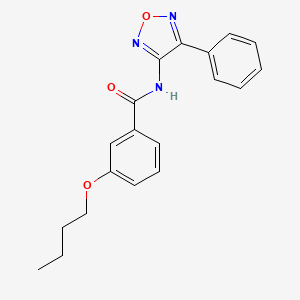

3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a versatile chemical compound with a unique structure that enables its use in various fields, including pharmaceuticals, materials science, and biochemistry. This compound is part of the oxadiazole family, which is known for its diverse applications due to the presence of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .

Méthodes De Préparation

The synthesis of 3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid with butylamine to form the corresponding amide . This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is typically performed in an organic solvent such as dichloromethane at room temperature.

Analyse Des Réactions Chimiques

3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the butoxy group, leading to the formation of a carboxylic acid derivative.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the oxadiazole ring, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain oxadiazole derivatives showed promising activity against various cancer cell lines, suggesting potential for development as chemotherapeutic agents .

Neuroprotective Effects

Oxadiazole derivatives are also being explored for neuroprotective effects. They have been tested for their inhibitory potency against enzymes associated with neurodegenerative diseases, such as monoamine oxidase and acetylcholinesterase. Compounds with similar structures have shown the ability to cross the blood-brain barrier and exhibit protective effects against neuronal damage .

Agricultural Applications

Herbicidal Properties

The compound has been investigated for its herbicidal activity. Substituted oxadiazoles have been reported to control unwanted vegetation effectively. Research indicates that these compounds can be utilized in herbicide formulations due to their broad-spectrum activity against various weed species while maintaining selectivity towards crop plants .

Pesticidal Activity

In addition to herbicidal applications, oxadiazole derivatives have been evaluated for their insecticidal properties. Studies have shown that certain derivatives can effectively target pests while being less harmful to beneficial insects, making them suitable candidates for integrated pest management strategies .

Biological Evaluation

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of 3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide and related compounds. These studies typically involve testing the compounds against specific enzymes or cell lines to evaluate their inhibitory effects or cytotoxicity. For example, compounds similar to this compound have demonstrated significant inhibition of acetylcholinesterase activity, which is crucial in the treatment of Alzheimer’s disease .

Case Studies

Several case studies highlight the effectiveness of oxadiazole-containing compounds:

- A study on a series of oxadiazole derivatives indicated that modifications at specific positions significantly enhanced their biological activities against cancer cell lines.

- Another investigation focused on the synthesis and evaluation of oxadiazole-based compounds as potential neuroprotective agents revealed promising results in reducing oxidative stress in neuronal cells .

Data Tables

Mécanisme D'action

The mechanism of action of 3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition affects the production of reactive oxygen species and the accumulation of lipofuscin and lipids, ultimately leading to the disruption of metabolic processes in target organisms.

Comparaison Avec Des Composés Similaires

3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can be compared with other oxadiazole derivatives, such as:

2-(1,2,4-oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and have been studied for their potential pharmaceutical applications, including as anti-infective agents.

1,2,4-oxadiazole derivatives: These compounds are known for their diverse applications in medicinal chemistry, materials science, and as high-energy materials.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of applications and interactions with various molecular targets.

Activité Biologique

3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of anticancer, antibacterial, and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a butoxy group and a phenyl-substituted oxadiazole moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance:

- A series of oxadiazole compounds were synthesized and screened against various cancer cell lines. Notably, compounds with similar structures exhibited significant cytotoxicity against HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer) cell lines. The most potent compound demonstrated an IC50 value of 1.18 µM, significantly lower than standard treatments like staurosporine (IC50 = 4.18 µM) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEPG2 | TBD |

| Similar Oxadiazole Derivative | MCF7 | 1.18 |

| Staurosporine | MCF7 | 4.18 |

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been explored. Compounds similar to this compound were evaluated for their efficacy against various bacterial strains:

- In comparative studies, certain oxadiazole derivatives exhibited promising antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

The mechanisms through which these compounds exert their biological effects are under investigation. Some proposed mechanisms include:

- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells through activation of apoptotic pathways.

- Inhibition of Enzymatic Activity : Oxadiazoles may inhibit specific enzymes involved in cancer progression or bacterial metabolism.

Case Studies

A notable case study involved the synthesis and evaluation of a library of oxadiazole derivatives. In this study:

Propriétés

IUPAC Name |

3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-2-3-12-24-16-11-7-10-15(13-16)19(23)20-18-17(21-25-22-18)14-8-5-4-6-9-14/h4-11,13H,2-3,12H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCWIXFGWOIOLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.